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Compound of Interest |

1-(3-
Compound Name: Chlorophenyl)cyclobutanecarbonit
rile
CAS No.: 28049-60-7
Cat. No.: B1612817

CAS Registry Number: 28049-60-7 PubChem CID: 24849843 (Isomer Reference) Formula:
C11H10CIN Molecular Weight: 191.66 g/mol [1][2]

Executive Summary

1-(3-Chlorophenyl)cyclobutanecarbonitrile is a specialized organonitrile intermediate used
primarily in medicinal chemistry and pharmaceutical research.[1] It is the meta-chloro isomer of
the more widely known 1-(4-chlorophenyl)cyclobutanecarbonitrile (CAS 28049-61-8), which is
the key precursor to the anti-obesity drug Sibutramine (Meridia/Reductil).[1]

While the para-isomer (4-chloro) is industrially significant for Sibutramine production, the meta-
isomer (3-chloro) serves a critical role in Structure-Activity Relationship (SAR) studies.[1]
Researchers utilize this compound to synthesize 3-chloro analogs of phenylethylamines to
evaluate the impact of halogen positioning on binding affinity for monoamine transporters
(SERT, NET, DAT).[1] It is also investigated as a potential impurity or metabolite marker in
forensic analysis of adulterated dietary supplements.[1]

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]1[6][7][8]
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This compound is characterized by a cyclobutane ring fused to a nitrile group and a 3-
chlorophenyl moiety.[1] The constrained geometry of the cyclobutane ring locks the phenyl and
nitrile groups into a specific conformation, influencing the pharmacology of downstream amine

derivatives.
Identifier Value
CAS Number 28049-60-7
IUPAC Name 1-(3-Chlorophenyl)cyclobutane-1-carbonitrile
SMILES N#CC1(C2=CC=CC(Cl)=C2)CCC1
InChl Key HZMRYIISYHOTSF-UHFFFAOYSA-N
MDL Number MFCD10689896

ble 2: Physicachemical ies[1]

Property Value Note

Molecular Weight 191.66 g/mol

Physical State Liquid or Low-Melting Solid Colorless to pale yellow
Boiling Point ~290-295 °C (Predicted) Based on 4-Cl isomer (295 °C)
LogP (Octanol/Water) 3.7-39 Highly Lipophilic

H-Bond Acceptors 1 (Nitrile N)

H-Bond Donors 0

Rotatable Bonds 1 Phenyl-Cyclobutane bond

Synthetic Pathways & Reaction Mechanisms[1]

The synthesis of 1-(3-chlorophenyl)cyclobutanecarbonitrile typically involves a double
nucleophilic substitution (cycloalkylation) of 3-chlorophenylacetonitrile with 1,3-
dibromopropane.[1] This reaction constructs the cyclobutane ring in a single step under basic
conditions.
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Reaction Mechanism

The benzylic proton of 3-chlorophenylacetonitrile is acidic (pKa ~15-16) due to the electron-
withdrawing nitrile and phenyl groups.[1] A strong base deprotonates this position to form a
carbanion, which attacks one end of 1,3-dibromopropane.[1] A second deprotonation and
intramolecular attack closes the four-membered ring.[1]

Synthesis Diagram (Graphviz)
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Caption: Cycloalkylation pathway for the synthesis of the cyclobutane nitrile scaffold.

Experimental Protocol (Standardized)

Objective: Synthesis of 1-(3-chlorophenyl)cyclobutanecarbonitrile via NaH/DMSO method.

Reagents:

3-Chlorophenylacetonitrile (1.0 eq)[1]

1,3-Dibromopropane (1.1 eq)[1]

Sodium Hydride (NaH), 60% dispersion in oil (2.2 eq)[1]

Dimethyl Sulfoxide (DMSO) (Anhydrous) or DMF
Methodology:

e Preparation: In a flame-dried 3-neck flask under Argon atmosphere, suspend NaH (2.2 eq) in
anhydrous DMSO.
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Addition 1: Add 3-chlorophenylacetonitrile (1.0 eq) dropwise at 0-5 °C. The solution will turn
dark as the carbanion forms. Stir for 30—60 minutes.

Addition 2: Add 1,3-dibromopropane (1.1 eq) dropwise, maintaining the temperature below
30 °C to prevent polymerization.

Cyclization: Allow the mixture to warm to room temperature and stir for 2—4 hours. Monitor
via TLC (Hexane/EtOAc 9:1) for disappearance of the starting nitrile.

Quench: Carefully pour the reaction mixture into crushed ice/water to quench excess
hydride.

Extraction: Extract the aqueous layer with Diethyl Ether or Dichloromethane (3x).

Purification: Wash combined organics with brine, dry over MgSOa, and concentrate. Purify
the crude oil via vacuum distillation or flash column chromatography (Silica gel).

Validation:
e |R: Look for the characteristic nitrile stretch (C=N) at ~2235 cm~1.

e 1H NMR: Verify the disappearance of the benzylic singlet (~3.7 ppm) and appearance of
cyclobutane multiplets (~1.8-2.8 ppm).

Biological Relevance & Pharmacophore Analysis

The 1-arylcyclobutanecarbonitrile scaffold is a "privileged structure” in neurochemistry.[1]

Role in SNRI Development

This nitrile is the direct precursor to 1-(3-chlorophenyl)-N,N-dimethylcyclobutanamine
derivatives.[1] By reducing the nitrile to an amine and performing reductive methylation,
researchers generate analogs of Sibutramine.[1]

» Sibutramine (4-Cl): Potent SNRI (Serotonin-Norepinephrine Reuptake Inhibitor).[1]

o 3-Cl Analog: Used to probe the steric and electronic requirements of the binding pocket.[1]
The meta-chloro substituent alters the lipophilic vector of the phenyl ring, often reducing

© 2026 BenchChem. All rights reserved. 417 Tech Support


https://www.echemi.com/products/pd180824131347-1-3-4-dichlorophenylcyclobutanecarbonitrile.html
https://www.echemi.com/products/pd180824131347-1-3-4-dichlorophenylcyclobutanecarbonitrile.html
https://www.echemi.com/products/pd180824131347-1-3-4-dichlorophenylcyclobutanecarbonitrile.html
https://www.echemi.com/products/pd180824131347-1-3-4-dichlorophenylcyclobutanecarbonitrile.html
https://www.echemi.com/products/pd180824131347-1-3-4-dichlorophenylcyclobutanecarbonitrile.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1612817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

potency compared to the para-isomer but providing critical data for optimizing selectivity
between SERT and NET.[1]

Metabolic Pathway Diagram
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Caption: Downstream chemical conversion to active pharmaceutical ingredients and metabolic
degradation.[1]

Safety & Handling (HSE)
Hazard Classification (GHS):

¢ Signal Word:WARNING

o Acute Toxicity (Oral): Category 4 (H302)[3]

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.echemi.com/products/pd180824131347-1-3-4-dichlorophenylcyclobutanecarbonitrile.html
https://www.benchchem.com/product/b1612817?utm_src=pdf-body-img
https://www.echemi.com/products/pd180824131347-1-3-4-dichlorophenylcyclobutanecarbonitrile.html
https://www.sigmaaldrich.com/US/en/product/aldrich/160008
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1612817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Acute Toxicity (Dermal): Category 4 (H312)[3]
¢ Acute Toxicity (Inhalation): Category 4 (H332)
o Skin/Eye Irritation: Category 2 (H315/H319)
Handling Protocols:

» Engineering Controls: Always handle within a certified fume hood. The compound can
release toxic fumes (NOx, HCI, HCN) upon thermal decomposition.[1]

e PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.[1]

o Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water;
this compound is harmful to aquatic life (WGK 3).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Technical Monograph: 1-(3-
Chlorophenyl)cyclobutanecarbonitrile[1]]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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